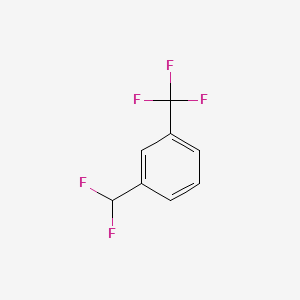

1-(Difluoromethyl)-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

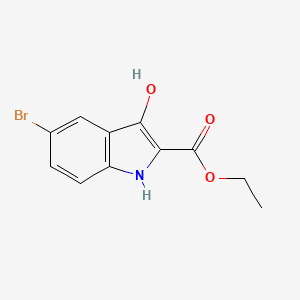

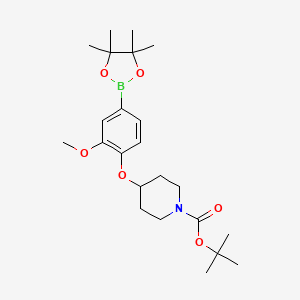

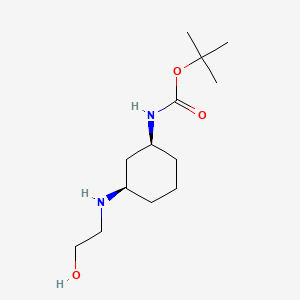

1-(Difluoromethyl)-3-(trifluoromethyl)benzene is a chemical compound with the empirical formula C8H5F5. It has a molecular weight of 196.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: 1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H .Chemical Reactions Analysis

The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . The trifluoromethoxylation reaction remains a challenge due to limitations such as limited trifluoromethoxylation reagents and instability of trifluoromethoxide anion .Physical And Chemical Properties Analysis

The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF2H) – log P (XCH3)) spanned from −0.1 to +0.4 .Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

Benzene derivatives, including 1-(Difluoromethyl)-3-(trifluoromethyl)benzene, play a pivotal role in supramolecular chemistry and polymer processing. Their inherent structural simplicity, coupled with an extensive understanding of their self-assembly behavior, underpins their utility as versatile supramolecular building blocks. These compounds are instrumental in the development of nanotechnology applications, where their ability to form one-dimensional, nanometer-sized structures through hydrogen bonding is particularly valuable. Additionally, their multivalent nature has been exploited in biomedical applications, demonstrating the compound's versatility across a broad range of scientific fields (Cantekin, de Greef, & Palmans, 2012).

Fluoroalkylation Reactions in Green Chemistry

The compound's relevance is further highlighted in the context of fluoroalkylation reactions, particularly within the framework of green chemistry. The incorporation of fluorinated or fluoroalkylated groups into target molecules has garnered significant attention due to the unique properties these modifications confer on molecules, such as enhanced stability and bioactivity. Notably, the exploration of environment-friendly fluoroalkylation reactions, which utilize water or operate in its presence, marks a significant advancement in the development of sustainable chemical processes. This approach not only aligns with environmental sustainability goals but also opens new avenues for the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and functional materials under benign conditions (Song et al., 2018).

Advances in C-F Bond Activation

Another critical area of application for this compound is in the activation of C-F bonds in aliphatic fluorides. This process is pivotal for the synthesis of new fluorinated building blocks and versatile non-fluorinated products. Recent advancements in C-F bond cleavage methodologies have been facilitated by various activation strategies, including the use of Lewis and Bronsted acids, transition metals, and rare earth metals. These techniques enable the partial reduction of trifluoromethyl groups and the transformation of fluorinated olefins into a wide array of synthetically valuable molecules, underscoring the compound's utility in the development of novel synthetic routes (Shen et al., 2015).

Future Directions

There is a growing interest in organic compounds containing the difluoromethyl group, as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Mechanism of Action

Target of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry .

Result of Action

The result of the action of this compound involves the synthesis of various gem-difluoro substituted homoallylic alcohols . This process is facilitated by a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy. For instance, the defluorinated alkylation of α-trifluoromethyl alkenes is promoted by visible light , indicating that light exposure could enhance the compound’s action.

properties

IUPAC Name |

1-(difluoromethyl)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRYTMKZDHTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673319 |

Source

|

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214358-15-2 |

Source

|

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)